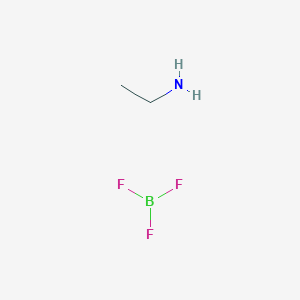

Boron trifluoride ethylamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Curing of Epoxy Resins

Specific Scientific Field

Materials Science, specifically in the production of polymers and composites.

Summary of the Application

Boron trifluoride ethylamine complex is used to initiate the curing of epoxy resins . This process is crucial in the production of various materials like adhesives, coatings, epoxy castings, composite matrixes, and electronic components and insulation materials .

Methods of Application or Experimental Procedures

The complex is mixed with the epoxy resin, usually in relatively low levels (1–5% as an accelerator, 5–15% as a pure curing agent) compared to other curatives . The mixture is then heated to initiate the curing process .

Results or Outcomes

The use of Boron trifluoride ethylamine complex in the curing of epoxy resins results in materials that exhibit high glass transition temperatures . This means the materials can maintain their properties at higher temperatures, making them suitable for applications that require thermal stability .

Activation of C-H Bonds

Specific Scientific Field

Organic Chemistry, specifically in the field of C-H activation and borylation.

Summary of the Application

Boron trifluoride ethylamine complex is used in the activation of C-H bonds . This process is a key step in many organic synthesis reactions, allowing for the creation of new carbon-carbon or carbon-heteroatom bonds .

Methods of Application or Experimental Procedures

The complex is used to activate C-H bonds in organic molecules . This is often done in the presence of a Lewis base . The activated C-H bond can then undergo further reactions, such as borylation .

Results or Outcomes

The use of Boron trifluoride ethylamine complex in C-H activation allows for the selective cleavage of otherwise unactivated thermodynamically inert C–H bonds . This can bypass the need for pre-functionalization and can reduce the step-count of reactions .

Thermal Expansion Agent for Coatings

Specific Scientific Field

Materials Science, specifically in the production of coatings.

Summary of the Application

Boron trifluoride ethylamine complex can be used as a thermal expansion agent for coatings . This process is crucial in the production of various materials like paints and varnishes that require thermal expansion properties .

Methods of Application or Experimental Procedures

The complex is mixed with the coating material during the production process . The mixture is then heated to initiate the thermal expansion process .

Results or Outcomes

The use of Boron trifluoride ethylamine complex as a thermal expansion agent results in coatings that can expand and contract with temperature changes, making them suitable for applications that require thermal stability .

Crosslinking Agent in Polymers

Specific Scientific Field

Polymer Chemistry, specifically in the production of crosslinked polymers.

Summary of the Application

Boron trifluoride ethylamine complex can be used as a crosslinking agent in polymers . This process is crucial in the production of various materials like plastics and rubbers that require crosslinked structures for enhanced properties .

Methods of Application or Experimental Procedures

The complex is mixed with the polymer during the production process . The mixture is then heated to initiate the crosslinking process .

Results or Outcomes

The use of Boron trifluoride ethylamine complex as a crosslinking agent results in polymers that exhibit enhanced properties such as improved mechanical strength, chemical resistance, and thermal stability .

Pharmaceutical Research and Manufacturing

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Boron trifluoride ethylamine complex is extensively utilized in pharmaceutical research and manufacturing . It contributes to the production of a wide range of medicinal compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary widely depending on the specific medicinal compound being synthesized . Typically, the complex would be used as a catalyst or reagent in a chemical reaction .

Results or Outcomes

The use of Boron trifluoride ethylamine complex in pharmaceutical research and manufacturing can lead to the production of various medicinal compounds . The specific results or outcomes would depend on the particular compound being synthesized .

Chemical Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

Boron trifluoride ethylamine complex is a useful Lewis acid and a versatile building block for other boron compounds . It is used in various chemical synthesis processes .

Methods of Application or Experimental Procedures

The complex is used as a reagent in chemical reactions . The specific methods of application or experimental procedures can vary widely depending on the specific reaction .

Results or Outcomes

The use of Boron trifluoride ethylamine complex in chemical synthesis can lead to the production of a wide range of organic compounds . The specific results or outcomes would depend on the particular reaction .

Propriétés

IUPAC Name |

ethanamine;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.BF3/c1-2-3;2-1(3)4/h2-3H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVIRCVIXCMTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052497 | |

| Record name | Ethylamine-boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boron trifluoride ethylamine | |

CAS RN |

75-23-0 | |

| Record name | Boron, (ethanamine)trifluoro-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron, (ethanamine)trifluoro-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylamine-boron trifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

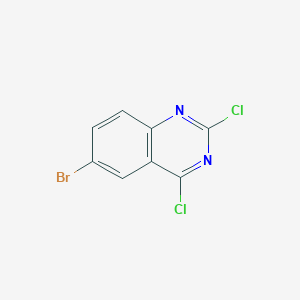

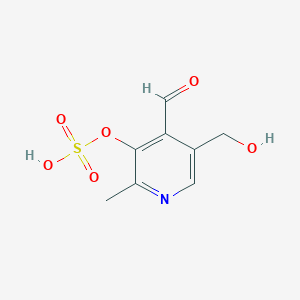

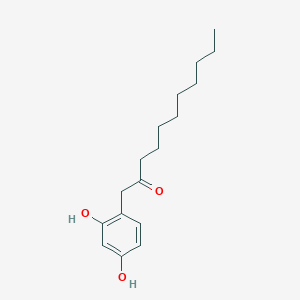

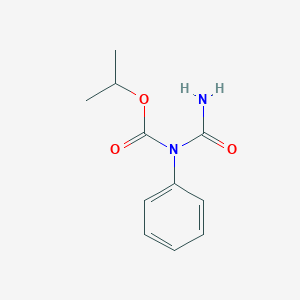

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)